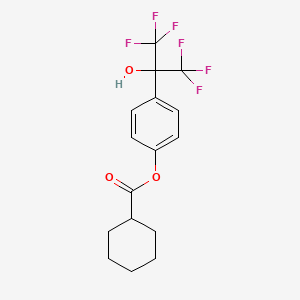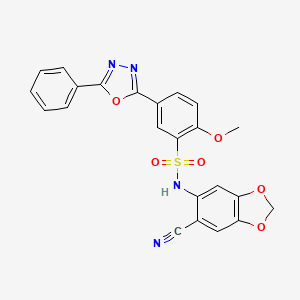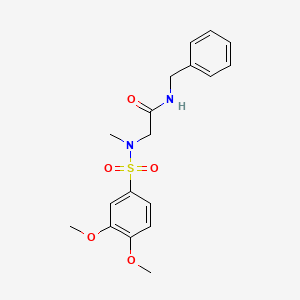
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with a cyclohexanecarboxylate group and a hexafluoro-2-hydroxypropan-2-yl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate typically involves multiple steps:
Formation of the Hexafluoro-2-hydroxypropan-2-yl Group: This step involves the reaction of hexafluoroacetone with a suitable alcohol under acidic conditions to form the hexafluoro-2-hydroxypropan-2-yl group.
Attachment to the Phenyl Ring: The hexafluoro-2-hydroxypropan-2-yl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of the Cyclohexanecarboxylate Group: Finally, the cyclohexanecarboxylate group is introduced through an esterification reaction, where the phenyl ring is reacted with cyclohexanecarboxylic acid in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl acetate
- 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl benzoate
Uniqueness
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate is unique due to the presence of both the hexafluoro-2-hydroxypropan-2-yl group and the cyclohexanecarboxylate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C16H16F6O3 |
|---|---|
Molekulargewicht |
370.29 g/mol |
IUPAC-Name |
[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C16H16F6O3/c17-15(18,19)14(24,16(20,21)22)11-6-8-12(9-7-11)25-13(23)10-4-2-1-3-5-10/h6-10,24H,1-5H2 |
InChI-Schlüssel |
ZGLWLHWCAPJMLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B11497215.png)
![1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-3-[2-(1-piperidinyl)acetyl]-](/img/structure/B11497217.png)

![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11497238.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11497245.png)
![2-{[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11497258.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11497272.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11497274.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11497288.png)
![4-chloro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11497291.png)
![6-[4-[(3-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11497295.png)
![[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetonitrile](/img/structure/B11497310.png)

